REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:4][cH:5][cH:6][cH:7]1.[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[cH:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[Br:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1CCCc2c(Br)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |